molecular formula C14H11ClF4N4O3 B279701 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone

Cat. No. B279701
M. Wt: 394.71 g/mol
InChI Key: YLOOYXKTHAVQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone is a novel pyrazole derivative that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Moreover, it inhibits the activity of RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone have been studied in various cell lines and animal models. Studies have shown that this compound induces apoptosis in cancer cells and inhibits tumor growth in animal models. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to inhibit viral replication in cell culture models.

Advantages and Limitations for Lab Experiments

The advantages of using [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone in lab experiments include its potential applications in various fields, including cancer research, inflammation research, and virology. It is also relatively easy to synthesize and has shown promising results in various studies. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone. One potential direction is to further explore its anticancer properties and its potential applications in cancer therapy. Another direction is to investigate its anti-inflammatory activity and its potential use in treating inflammatory diseases. Moreover, further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would be beneficial for its potential applications in scientific research.
In conclusion, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone is a novel pyrazole derivative that has shown potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to its potential use in cancer therapy, inflammation treatment, and virology.

Synthesis Methods

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone has been reported in various studies. One of the commonly used methods involves the reaction of 4-chloro-1H-pyrazole-5-carbaldehyde with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 5-(bromomethyl)furan-2-ylboronic acid in the presence of a palladium catalyst to obtain the final product.

Scientific Research Applications

The compound [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone has shown potential applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has shown antiviral activity against various viruses, including influenza A virus and human coronavirus.

properties

Molecular Formula

C14H11ClF4N4O3

Molecular Weight

394.71 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C14H11ClF4N4O3/c15-7-4-20-22(5-7)6-8-1-2-10(26-8)12(24)23-14(25,13(18)19)3-9(21-23)11(16)17/h1-2,4-5,11,13,25H,3,6H2

InChI Key

YLOOYXKTHAVQGA-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)F

Origin of Product

United States

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